molecular formula C18H17N3O B7141698 N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide

N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide

Cat. No.: B7141698
M. Wt: 291.3 g/mol
InChI Key: ZEKQIIYMBAQYAV-UHFFFAOYSA-N
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Description

N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridine ring substituted with a phenyl group and a carboxamide group, along with a pyrrole ring substituted with a methyl group

Properties

IUPAC Name

N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O/c1-21-8-7-14(13-21)10-20-18(22)17-9-16(11-19-12-17)15-5-3-2-4-6-15/h2-9,11-13H,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKQIIYMBAQYAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C1)CNC(=O)C2=CN=CC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like NaH or K2CO3 in DMF or DMSO.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkylated or acylated derivatives.

Mechanism of Action

The mechanism of action of N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(1-methylpyrrol-2-yl)methyl]-5-phenylpyridine-3-carboxamide
  • N-[(1-methylpyrrol-3-yl)methyl]-4-phenylpyridine-3-carboxamide
  • N-[(1-methylpyrrol-3-yl)methyl]-5-(4-methylphenyl)pyridine-3-carboxamide

Uniqueness

N-[(1-methylpyrrol-3-yl)methyl]-5-phenylpyridine-3-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyrrole and pyridine rings in the same molecule provides a versatile scaffold for further functionalization and optimization in drug development .

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